Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a cyano group, a furan ring, and a phenyl group, among other functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve modulation of cellular signaling, inhibition of specific enzymes, or alteration of ion channel activity.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with similar pharmacological properties.
Nicardipine: Used in the treatment of hypertension and angina.
Uniqueness
Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific structural features, such as the presence of a furan ring and a cyano group, which may confer distinct chemical and biological properties compared to other dihydropyridines.
Properties
Molecular Formula |
C29H27N3O4S |
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Molecular Weight |
513.6 g/mol |
IUPAC Name |
ethyl 5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C29H27N3O4S/c1-4-35-29(34)26-25(23-11-8-14-36-23)22(16-30)28(32-27(26)20-9-6-5-7-10-20)37-17-24(33)31-21-13-12-18(2)19(3)15-21/h5-15,25,32H,4,17H2,1-3H3,(H,31,33) |
InChI Key |
OIKFQDKJZBXKQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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